Human CRTH2 Antagonism: A Superior Potency Profile Among 4,4'-Disubstituted Analogs
Compound C29H25Cl2NO4 (7b, X=Cl) demonstrates a clear potency advantage for the human CRTH2 receptor over its fluorinated and unsubstituted parent analogs. Its IC50 of 9.2 nM represents a 4.6-fold improvement over the initial HTS hit 1a and a near 2-fold improvement over the 1b lead [1]. While the methyl and methoxy analogs (7c and 7d) show slightly higher human potency, they come with a critical liability detailed in subsequent evidence [1].
| Evidence Dimension | Human CRTH2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.2 nM |
| Comparator Or Baseline | Compound 1a (IC50 = 42 nM), Compound 1b (IC50 = 18 nM), Compound 7a (X=F, IC50 = 11 nM), Compound 7c (X=Me, IC50 = 6.2 nM), Compound 7d (X=OMe, IC50 = 5.8 nM) |
| Quantified Difference | 4.6-fold more potent than 1a; 2-fold more potent than 1b; 1.2-fold less potent than 7a; 1.5-fold less potent than 7c; 1.6-fold less potent than 7d. |
| Conditions | Displacement of [3H]PGD2 from human CRTH2 receptor expressed in HEK293 cells. |
Why This Matters
The 9.2 nM potency strikes an optimal balance, achieving a low nanomolar level that is critical for drug-target engagement while avoiding the complete loss of species cross-reactivity seen with more potent human-only analogs.
- [1] Ito, S., Terasaka, T., Zenkoh, T., Matsuda, H., Hayashida, H., Nagata, H., ... & Ohta, M. (2012). Discovery of novel and potent CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1194-1197. View Source
